1-(cyclopropylmethyl)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
1-(cyclopropylmethyl)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a cyclopropylmethyl group and a pyrimidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropylmethyl)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps, including the formation of the pyrimidine core and the introduction of the cyclopropylmethyl group. Common synthetic routes may include:
Cyclization reactions: to form the pyrimidine ring.
Glycosylation reactions: to attach the oxolan-2-yl group.
Alkylation reactions: to introduce the cyclopropylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include:
High-pressure reactors: to facilitate cyclization.
Automated synthesis equipment: for precise control of reaction parameters.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropylmethyl)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as halides or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Substitution: Can yield a variety of substituted pyrimidine derivatives.
Scientific Research Applications
1-(cyclopropylmethyl)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These may include:
Enzymes: The compound can inhibit or activate enzymes, affecting biochemical pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction.
DNA/RNA: The compound can interact with nucleic acids, influencing gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
1-(cyclopropylmethyl)-5-(hydroxymethyl)pyrimidine-2,4-dione: Lacks the oxolan-2-yl group.
1-(cyclopropylmethyl)-5-[(2S,3R,4S,5R)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione: Lacks the hydroxymethyl group.
Uniqueness
1-(cyclopropylmethyl)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H18N2O6 |
---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H18N2O6/c16-5-8-9(17)10(18)11(21-8)7-4-15(3-6-1-2-6)13(20)14-12(7)19/h4,6,8-11,16-18H,1-3,5H2,(H,14,19,20)/t8-,9-,10-,11+/m1/s1 |
InChI Key |
GMXIJIMESYOESF-DBIOUOCHSA-N |
Isomeric SMILES |
C1CC1CN2C=C(C(=O)NC2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1CC1CN2C=C(C(=O)NC2=O)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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